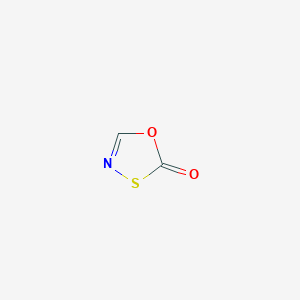![molecular formula C9H8ClF3O B8730603 1-[(Chloromethoxy)methyl]-3-(trifluoromethyl)benzene CAS No. 88023-79-4](/img/structure/B8730603.png)
1-[(Chloromethoxy)methyl]-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Chloromethoxy)methyl]-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8ClF3O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both chloromethyl and trifluoromethyl groups, which makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(Chloromethoxy)methyl]-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-trifluoromethylbenzyl alcohol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of chloromethyl 3-trifluoromethylbenzyl ether often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Chloromethoxy)methyl]-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the ether group can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution: Products include azides, thiols, and secondary amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary alcohols.
Applications De Recherche Scientifique
1-[(Chloromethoxy)methyl]-3-(trifluoromethyl)benzene is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: It is employed in the development of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of chloromethyl 3-trifluoromethylbenzyl ether involves its reactivity with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The trifluoromethyl group enhances the compound’s stability and reactivity by increasing its electron-withdrawing properties. This combination allows the compound to participate in a wide range of chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethyl methyl ether: Similar in structure but lacks the trifluoromethyl group, making it less reactive.
Benzyl chloromethyl ether: Contains a benzyl group instead of a trifluoromethyl group, resulting in different reactivity and applications.
Bis(chloromethyl) ether: Contains two chloromethyl groups, making it more reactive but also more hazardous.
Uniqueness
1-[(Chloromethoxy)methyl]-3-(trifluoromethyl)benzene is unique due to the presence of both chloromethyl and trifluoromethyl groups. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
88023-79-4 |
|---|---|
Formule moléculaire |
C9H8ClF3O |
Poids moléculaire |
224.61 g/mol |
Nom IUPAC |
1-(chloromethoxymethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3O/c10-6-14-5-7-2-1-3-8(4-7)9(11,12)13/h1-4H,5-6H2 |
Clé InChI |
DWEGZHKHRPLUST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)COCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[4-[(difluoromethyl)thio]phenyl]amino]-N-[3-[[(2-furanylmethyl)amino]sulfonyl]phenyl]-benzamide](/img/structure/B8730541.png)





![3-[(1-Ethyl-4-piperidinyl)oxy]aniline](/img/structure/B8730567.png)

![2-[[3-Isopropenyl-1-methyl-2-methylenecyclopentyl]carbonyl]cyclopentan-1-one](/img/structure/B8730607.png)

